Neriifolin
Description
Classification as a Cardiac Glycoside and Cardenolide
Neriifolin is classified as a cardiac glycoside, specifically belonging to the cardenolide subclass of cardiac steroids. pnas.orgresearchgate.netnih.govsigmaaldrich.com Cardiac glycosides are a class of organic compounds that influence the contractility of the heart muscle. mdpi.com Cardenolides, like this compound, are characterized by a five-membered lactone ring attached to the steroid nucleus. nih.gov This structural feature is distinct from bufadienolides, another subclass of cardiac glycosides which possess a six-membered lactone ring. nih.gov this compound's structure is related to digitoxigenin (B1670572), a known cardenolide aglycone. sigmaaldrich.comebi.ac.uk
These compounds exert their biological effects primarily by inhibiting the Na⁺/K⁺-ATPase pump, an essential enzyme found in cell membranes, particularly in cardiac tissues. pnas.orgnih.govmdpi.commedchemexpress.comwikipedia.org This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium levels through the Na⁺/Ca²⁺ exchanger, ultimately influencing cardiac muscle function. nih.govmdpi.com
Historical and Contemporary Academic Interest in Plant-Derived Bioactive Compounds
The academic interest in plant-derived bioactive compounds has deep historical roots, stemming from traditional medicine practices that utilized plants for their therapeutic properties. nih.gov Many modern pharmaceuticals have been developed from compounds originally isolated from plants. This historical success continues to drive contemporary research efforts to discover and investigate novel bioactive molecules from botanical sources. nih.govbiorxiv.orgmdpi.comnih.govresearchgate.net
Contemporary academic interest is fueled by the potential of these compounds to offer new therapeutic avenues for a range of diseases, including cancer, infectious diseases, and neurological disorders. pnas.orgmedchemexpress.comnih.govbiorxiv.orgresearchgate.netiiarjournals.orgmdpi.com Researchers are exploring the diverse chemical structures and biological activities present in the plant kingdom, utilizing advanced techniques for isolation, characterization, and biological evaluation. mdpi.combiorxiv.org The study of plant-derived compounds also contributes to understanding plant biology and the ecological roles of these molecules.
Scope and Significance of this compound Research
The scope of this compound research in academia is multifaceted, primarily focusing on its biological activities and underlying mechanisms. Studies have investigated its effects on various cell lines, particularly in the context of cancer research. medchemexpress.comiiarjournals.orgresearchgate.net Research findings indicate that this compound can induce cell cycle arrest and apoptosis in certain cancer cells. medchemexpress.comiiarjournals.orgresearchgate.net For instance, studies on human hepatocellular carcinoma HepG2 cells have shown that this compound can reduce cell viability and induce apoptosis by activating caspases and upregulating death receptor proteins. medchemexpress.commdpi.com Research has also explored its activity against ovarian cancer cell lines, demonstrating dose-dependent apoptosis induction. iiarjournals.orgresearchgate.netncats.io
Beyond its potential in cancer research, this compound has also been investigated for neuroprotective properties. pnas.orgresearchgate.netsigmaaldrich.com Academic studies using brain slice models for ischemic stroke have identified this compound as a compound with neuroprotective action, demonstrating potential for delayed therapeutic intervention. pnas.orgresearchgate.net
The significance of this compound research lies in its contribution to the broader understanding of cardiac glycosides and their potential applications beyond their traditional use as cardiotonic agents. pnas.orgsigmaaldrich.commdpi.com The identification of activities such as anticancer and neuroprotective effects highlights the potential for discovering new therapeutic uses for existing compound classes or inspiring the development of novel drugs based on their structures. pnas.orgiiarjournals.orgmdpi.com Furthermore, research into this compound contributes to the ongoing effort to explore natural products as a source of lead compounds for drug discovery. sigmaaldrich.comnih.govbiorxiv.orgmdpi.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-BAOINKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881390 | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-07-9 | |
| Record name | Neriifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neriifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neriifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |
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| Record name | NERIIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies
Plant Sources of Neriifolin
This compound has been reported in a number of botanical sources, highlighting its presence across different genera.
Thevetia peruviana (Yellow Oleander/Neriifolia)
Thevetia peruviana, also known by synonyms such as Cascabela thevetia and Thevetia neriifolia, is a well-established source of this compound ebi.ac.ukresearchgate.netwikipedia.orgnih.gov. This plant, native to Mexico and Central America and widely cultivated as an ornamental, contains this compound in various parts, with the seeds and roots typically having higher concentrations of cardiac glycosides calpoison.orgwikipedia.orgha.org.hk. Along with other cardiac glycosides like thevetin (B85951) A and B, peruvoside (B190475), and ruvoside, this compound contributes to the plant's toxicity calpoison.orgwikipedia.orgha.org.hkprota4u.orgmagnascientiapub.comscielo.org.mx. Studies have detected this compound in the seeds, leaves, and even rumen contents of animals that have ingested the plant nih.govresearchgate.netacs.org.
Cerbera odollam (Pong Pong Tree)
Cerbera odollam, also known as the pong pong tree, is another significant source of this compound frim.gov.mysigmaaldrich.comboisestate.edu. This tree is native to India, Southeast Asia, and East Africa boisestate.edu. This compound, sometimes referred to as 17βH-neriifolin or 17β-neriifolin, has been isolated from the leaves and seeds of C. odollam frim.gov.mymedchemexpress.comiiarjournals.org. Cerberin (B1668401), a principal cardiac glycoside in C. odollam seeds, is structurally related to this compound, being 2'-O-acetylthis compound boisestate.eduwikipedia.orgjapsonline.com.
Cerbera manghas
Cerbera manghas, commonly known as the sea mango, is also known to contain this compound sigmaaldrich.commedchemexpress.comwikipedia.org. This species, found in coastal areas across Africa, Asia, Australasia, and the Pacific islands, contains this compound in its seeds, leaves, stem, root, and fruit prota4u.orgwikipedia.orgias.ac.in. This compound is present alongside other cardenolides such as cerberin, tanghinin, and deacetyltanghinin (B1259445) in the seeds prota4u.orgwikipedia.orgnih.govresearchgate.net.
Thevetia ahouai
Thevetia ahouai is listed as a plant source of this compound ebi.ac.uksigmaaldrich.com. Research on T. ahouai has led to the isolation of cardenolide glycosides, including this compound, from its leaves, wood, and twigs researchgate.nettandfonline.comlatamjpharm.org.
Other Botanical Sources (e.g., Euphorbia neriifolia)
Beyond the Thevetia and Cerbera genera, this compound has also been reported in Euphorbia neriifolia researchgate.netbiomedres.usresearchgate.netnih.govijrpas.com. Euphorbia neriifolia, an Indian medicinal plant belonging to the family Euphorbiaceae, contains this compound among its various chemical constituents, which include other triterpenoids and flavonoids biomedres.usresearchgate.netnih.govijrpas.comencyclopedia.pubnih.govwisdomlib.org. It's worth noting that a dimeric serine protease named this compound S has also been purified from the latex of Euphorbia neriifolia, distinct from the cardiac glycoside this compound nih.gov. Another source, Protea neriifolia, a member of the Proteaceae family, has been reported to contain a compound also named this compound, which is an ester glucoside of benzene-1,2,4-triol, structurally different from the cardenolide this compound found in the Apocynaceae family psu.edu.
Here is a table summarizing the plant sources of the cardenolide this compound:
| Plant Species | Family | Parts Containing this compound | Key Associated Compounds |
| Thevetia peruviana | Apocynaceae | Seeds, roots, leaves, twigs, wood | Thevetin A, Thevetin B, Peruvoside, Ruvoside, Cerberin |
| Cerbera odollam | Apocynaceae | Leaves, seeds | Cerberin (2'-O-acetylthis compound) |
| Cerbera manghas | Apocynaceae | Seeds, leaves, stem, root, fruit | Cerberin, Tanghinin, Deacetyltanghinin |
| Thevetia ahouai | Apocynaceae | Leaves, wood, twigs | 3'-O-methylevomonoside, 2'-acetyl-neriifolin |
| Euphorbia neriifolia | Euphorbiaceae | Plant (latex, leaves, stem) | This compound-S (protease), Triterpenoids, Flavonoids, Alkaloids |
| Protea neriifolia | Proteaceae | Leaves | Ester glucoside of benzene-1,2,4-triol (structurally distinct) |
Extraction and Purification Techniques
The isolation of this compound from its plant sources involves various extraction and purification methods aimed at separating the cardiac glycoside from other plant constituents. While specific detailed protocols for this compound isolation across all mentioned plants are not extensively detailed in the provided snippets, general approaches for isolating cardiac glycosides from these types of plants can be inferred.
Typically, the process begins with the collection and preparation of the plant material, such as drying and grinding the seeds or leaves thaiscience.info. Extraction is then performed using suitable solvents. For instance, studies on Cerbera odollam have utilized methanolic extracts, followed by liquid-liquid fractionation with solvents like ethyl acetate (B1210297), butanol, and water frim.gov.my. A methylene (B1212753) chloride extract of Cerbera odollam seeds has also been used to isolate compounds including 17α-neriifolin medchemexpress.com. For Thevetia peruviana, extraction from defatted seed kernels has been reported thaiscience.info.
Following the initial extraction, purification techniques are employed to isolate this compound from the complex mixture of compounds. Chromatographic methods are commonly used for this purpose. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been utilized to analyze and separate cardiac glycosides like thevetin and its components from Thevetia peruviana thaiscience.info. Droplet counter-current chromatography (DCCC) has also been applied for the separation of components like thevetin A and thevetin B thaiscience.info. High-performance thin-layer chromatography (HPTLC) has been developed for the identification and quantification of cerberin (2-o-Acetyl this compound) in Cerbera odollam seed extract japsonline.com. Ultra-high performance liquid chromatography coupled to photodiode array detection and mass spectrometry (UHPLC-PDA-MS) has been used for the identification and quantification of glycosidic steroids, including this compound, in Cerbera manghas seeds researchgate.net.
For the isolation of this compound S, a protease from Euphorbia neriifolia, techniques like ammonium (B1175870) sulfate (B86663) precipitation, anion exchange chromatography, and size-exclusion chromatography have been employed nih.gov. While this refers to a different compound also named this compound, it illustrates the diverse biochemical separation methods used for compounds from Euphorbia species.
Detailed research findings on the yield of this compound from different plant sources and specific optimized extraction and purification protocols are often found in specialized phytochemical studies. The choice of method can depend on the plant part being used and the desired purity of the final compound.
Compound Information
Bioassay-Guided Isolation Strategies
Bioassay-guided isolation is a crucial strategy employed to isolate this compound, particularly when searching for compounds with specific biological activities. This approach involves the fractionation of plant extracts followed by testing each fraction for the desired activity. Fractions exhibiting activity are further purified, and the process of fractionation and testing is repeated until the active compound is isolated. nih.gov
Research on Cerbera odollam leaves utilized a bioassay-guided isolation procedure to identify 17βH-neriifolin as a potential anticancer agent. The crude methanolic extract of C. odollam leaves showed cytotoxic effects against various cancer cell lines. frim.gov.myresearchgate.net This crude extract was then subjected to liquid-liquid fractionation using solvents such as ethyl acetate, butanol, and water. frim.gov.myresearchgate.net The ethyl acetate fraction demonstrated higher cytotoxic activity compared to the other fractions, indicating the presence of active compounds, including 17βH-neriifolin, in this fraction. frim.gov.myresearchgate.net This active ethyl acetate fraction was then selected for further chromatographic separation. frim.gov.my
Similarly, activity-guided isolation methods have been applied to Cerbera manghas roots, leading to the isolation of (-)-17β-neriifolin based on its antiproliferative and antiestrogenic activities against specific human cancer cell lines. nih.gov
Chromatographic Separation Methods (e.g., VLC, CC)
Chromatographic techniques are essential for the separation and purification of this compound from complex plant extracts. Following initial extraction and fractionation, methods such as Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC) are commonly employed. frim.gov.myresearchgate.net
In the bioassay-guided isolation of 17βH-neriifolin from the ethyl acetate fraction of Cerbera odollam leaves, the active fraction was subjected to several chromatographic techniques, including VLC and CC, to yield the purified compound. frim.gov.myresearchgate.net Specifically, the ethyl acetate-soluble fraction was fractionated using VLC on silica (B1680970) gel, employing solvent systems of n-hexane, n-hexane-ethyl acetate mixtures, and ethyl acetate-methanol mixtures. researchgate.net This process yielded multiple fractions. researchgate.net The fractions that demonstrated the desired activity were then combined and further purified using column chromatography on silica gel with various solvent gradients of n-hexane-ethyl acetate and ethyl acetate-methanol to obtain 17βH-neriifolin. researchgate.net
Repeated column chromatography has also been reported for the purification of this compound isolated from Protea neriifolia. psu.edu
The isolation process often involves initial extraction with solvents like methanol (B129727), followed by liquid-liquid partitioning with solvents of increasing polarity. frim.gov.myresearchgate.netbanglajol.info The resulting fractions are then subjected to various chromatographic methods, including VLC, open column chromatography, and potentially high-performance liquid chromatography (HPLC) for further purification and analysis. frim.gov.myresearchgate.netjofamericanscience.org
Detailed research findings on the isolation process from Cerbera odollam leaves indicate that the air-dried and ground leaves were extracted with methanol. frim.gov.myresearchgate.net The methanol extract was then partitioned, and the ethyl acetate fraction, showing the highest cytotoxic effect, was subjected to VLC and CC. frim.gov.myresearchgate.net This process successfully yielded 17βH-neriifolin. frim.gov.myresearchgate.net
Below is a table summarizing some details of the isolation process from Cerbera odollam leaves based on available research:
| Step | Material Source | Extraction Solvent | Fractionation Method | Chromatographic Methods Used | Yield of 17βH-Neriifolin | Reference |
| Initial Extraction | Air-dried, ground leaves of C. odollam | Methanol | Not specified initially | Not applicable | Not specified | frim.gov.myresearchgate.net |
| Liquid-Liquid Partitioning | Methanol Extract | Ethyl acetate, Butanol, Water | Liquid-liquid partitioning | Not applicable | Not specified | frim.gov.myresearchgate.net |
| Further Purification | Ethyl Acetate Fraction | Not applicable | Not applicable | VLC, Column Chromatography | 0.006% | frim.gov.myresearchgate.net |
This table illustrates the general steps and methods involved in isolating this compound from a specific plant source, highlighting the use of both fractionation and chromatographic techniques.
Biosynthetic Pathways and Cardenolide Biogenesis
Overview of Cardiac Glycoside Biosynthesis in Flowering Plants
The biosynthesis of cardiac glycosides in flowering plants is understood to involve several distinct pathways, including the terpenoid backbone pathway, steroid biosynthesis, and the specific cardenolide biosynthesis pathway researchgate.net. The process is thought to begin with sterol precursors, such as cholesterol or phytosterols (B1254722) like campesterol (B1663852) and β-sitosterol mpg.deoup.comresearchgate.net. While cholesterol has been proposed as a starting point, evidence also suggests that phytosterols may be preferred substrates for cardenolide biosynthesis in some plants oup.com.
A crucial initial step in the cardenolide pathway is the conversion of sterols into pregnenolone (B344588) (pregn-5-en-3β-ol-20-one) researchgate.netmpg.de. This step involves the cleavage of the sterol side chain and is catalyzed by enzymes belonging to the cytochrome P450 family, specifically the CYP87A subfamily mpg.dempg.debiorxiv.orgresearchgate.netnih.gov. For instance, CYP87A enzymes have been identified in Digitalis purpurea, Calotropis procera, and Erysimum cheiranthoides as catalyzing the conversion of cholesterol and phytosterols into pregnenolone mpg.dempg.deresearchgate.net.
Following the formation of pregnenolone, a series of enzymatic reactions, including hydroxylations, reductions, and isomerizations, lead to the formation of the cardenolide steroid core, such as digitoxigenin (B1670572) researchgate.netbiorxiv.orgoup.com. Key enzymes implicated in these downstream steps include 3β-hydroxysteroid dehydrogenase (3β-HSD), keto steroid isomerase (KSI), and progesterone (B1679170) 5β-reductase (P5βR) researchgate.netoup.comnih.gov. The characteristic 14β-hydroxy group found in all cardenolides, essential for their activity, is introduced during these modifications, potentially catalyzed by 2-oxoglutarate-dependent dioxygenases biorxiv.org. The complete biosynthetic pathway, however, is not yet fully elucidated in any plant species biorxiv.orgaiche.orgbiorxiv.org.
The final stages of cardiac glycoside biosynthesis involve the glycosylation of the steroid core, typically at the C3 position, with one or more sugar molecules frontiersin.org. This glycosylation is a key factor in generating the structural diversity observed among cardiac glycosides frontiersin.org.
Neriifolin as a Biosynthetic Precursor in Plant Species
Research suggests that this compound may function as a biosynthetic precursor to more complex cardiac glycosides in certain plant species, particularly within the genus Thevetia. A comparative analysis of cardenolides in mature and immature seeds of Thevetia thevetioides revealed distinct profiles mdpi.comnih.gov. Immature seeds contained a higher diversity of cardiac glycosides, including monoglycosides like this compound and peruvosides, as well as diglycosides mdpi.comnih.gov. In contrast, mature seeds predominantly contained triosides, such as thevetin (B85951) B mdpi.comnih.gov.
This observation, where simpler glycosides like this compound are present in earlier developmental stages and more complex triosides accumulate in maturity, supports the hypothesis that mono- and diglycosides serve as intermediates in the synthesis of more complex cardiac glycosides, rather than being solely products of degradation mdpi.comnih.gov. This compound, with digitoxigenin as its aglycone base and a single sugar moiety (thevetose), fits this proposed role as a precursor to cardenolides with multiple sugar units mdpi.com.
Comparative Analysis of Cardenolide Glycosylation Patterns
The glycosylation patterns of cardenolides vary significantly across different plant species and even within different tissues of the same plant frontiersin.orgoup.comresearchgate.net. This variation contributes to the vast structural diversity of cardiac glycosides frontiersin.org. The attachment of sugar moieties to the steroid aglycone is a crucial step in their biosynthesis and influences their properties, including their interaction with biological targets frontiersin.orgmdpi.com.
Studies comparing cardenolide profiles in different plant organs have shown both similarities and differences in glycosylation patterns. For example, in Gomphocarpus sinaicus, while 5,6-dehydrocalotropin was the main cardiac glycoside in most organs, seeds exhibited a different major cardenolide researchgate.net. In Thevetia species, the characteristic glycosylation pattern typically involves thevetose or acetyl-thevetose as the initial sugar attached to the aglycone, followed by glucose or gentibiose in di- or trisaccharides mdpi.com. This specific pattern is considered a taxonomic marker for the genus mdpi.com.
The diversity in glycosylation can lead to variations in the biological activity and pharmacokinetic properties of the resulting cardiac glycosides frontiersin.orgdb-thueringen.de. Comparative studies on the inhibitory activity of cardenolides with similar aglycones but different glycosylation patterns have shown varying responses in the inhibition of Na+/K+-ATPase, the primary molecular target of these compounds frontiersin.orgdb-thueringen.de.
Evolutionary Aspects of Cardenolide Production in Diverse Species
The ability to produce cardiac glycosides has evolved independently multiple times across diverse lineages of flowering plants, being found in at least 12 botanical families nih.govbiorxiv.orgaiche.orgnih.gov. This convergent evolution highlights the adaptive advantage conferred by these compounds, primarily as a defense mechanism against herbivores nih.govbiorxiv.orgbiorxiv.org.
The evolutionary history of cardenolide production is marked by instances of both gain and loss of this defensive trait aiche.org. For example, plants in the genus Erysimum (Brassicaceae) evolved the ability to produce cardenolides relatively recently, in addition to their ancestral glucosinolate defenses biorxiv.orgbiorxiv.org. This acquisition of a novel defense mechanism is thought to have allowed Erysimum species to escape from specialist herbivores adapted to glucosinolates biorxiv.orgbiorxiv.org.
Studies on milkweed species (Asclepias spp., Apocynaceae), which are well-known for their cardenolide content, have provided insights into the evolutionary dynamics of these compounds. Variation in cardenolide chemistry can occur among different populations and even within different tissues of the same plant, suggesting that selection pressures from herbivores can drive divergent evolution of cardenolide profiles nih.govoup.com. The expression of specific cardenolides appears to be highly tissue-independent, potentially facilitating heterogeneous evolution in response to herbivores that feed on different plant parts oup.com.
Furthermore, there is evidence for the co-evolutionary arms race between cardenolide-producing plants and their specialized herbivores, such as the monarch butterfly (Danaus plexippus) frontiersin.orgnih.govdb-thueringen.de. These herbivores have evolved mechanisms to tolerate or even sequester cardenolides, which in turn can lead to the evolution of novel or more potent cardenolides in the plants frontiersin.orgnih.govdb-thueringen.de. The structural diversity of cardenolides, influenced by variations in the steroid core and glycosylation patterns, may be a result of this ongoing co-evolutionary dynamic frontiersin.orgnih.govdb-thueringen.de.
Research on the genetic basis of cardenolide biosynthesis, including the identification of key enzymes, is shedding light on the molecular events underlying the evolution of this complex trait biorxiv.orgmpg.dempg.debiorxiv.orgnih.gov. Comparative genomic and transcriptomic analyses of cardenolide-producing and non-producing species are valuable tools for identifying the genes and enzymes involved and understanding how the pathway has evolved in different plant lineages aiche.orgmpg.de.
Here is a table summarizing some of the key enzymes involved in cardenolide biosynthesis mentioned:
| Enzyme Name | Proposed Role in Biosynthesis | Example Plant Species Identified In |
| CYP87A (Cytochrome P450) | Catalyzes sterol side chain cleavage to form pregnenolone (First committed step) | Digitalis purpurea, Calotropis procera, Erysimum cheiranthoides |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Involved in steroid core modification | Digitalis, Erysimum crepidifolium |
| Keto Steroid Isomerase (KSI) | Involved in steroid core modification | Erysimum |
| Progesterone 5β-Reductase (P5βR) | Involved in steroid core modification | Digitalis, Erysimum crepidifolium |
| 2-Oxoglutarate-dependent dioxygenases (e.g., CARD5, CARD6) | Involved in hydroxylation of the steroid core (e.g., 14β-hydroxylation) | Erysimum cheiranthoides |
Molecular and Cellular Mechanisms of Action
Modulation of Na+/K+-ATPase Activity
The primary molecular target of neriifolin, like other cardiac glycosides, is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining cellular ion gradients.
This compound inhibits the activity of the Na+/K+-ATPase by directly binding to the enzyme. Studies have confirmed that this compound targets the α-subunit of the Na+/K+-ATPase. nih.gov This interaction was identified through both in silico molecular docking studies and in vitro assays. nih.gov Further analysis has shown that this compound demonstrates strong competitive inhibition with [3H] ouabain (B1677812), a reference cardenolide known to bind to a specific site on the α-subunit. This competitive binding suggests that this compound interacts with the same or an overlapping binding pocket on the enzyme's α-subunit. nih.gov
The inhibitory action of this compound on Na+/K+-ATPase has been compared with other well-known cardiac glycosides, such as ouabain. Molecular docking studies have calculated the binding energy of 17βH-neriifolin to the α-subunit of Na+/K+-ATPase to be -8.16 ± 0.74 kcal/mol, which is nearly identical to that of ouabain (-8.18 ± 0.48 kcal/mol), indicating a comparable binding affinity. nih.gov
Table 1: Comparative Binding Affinity on Na+/K+-ATPase α-subunit
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 17βH-Neriifolin | -8.16 ± 0.74 nih.gov |
Apoptosis Induction Pathways
Beyond its effects on ion transport, this compound is a potent inducer of apoptosis, a critical mechanism for its anti-cancer activity. nih.govnih.gov This programmed cell death is triggered through the activation of specific signaling cascades.
The apoptotic pathway induced by this compound involves the activation of a cascade of cysteine-aspartic proteases known as caspases. In human hepatocellular carcinoma HepG2 cells, treatment with this compound leads to the activation of initiator caspases (caspase-8 and caspase-9) and a key executioner caspase (caspase-3). The activation of both caspase-8 and caspase-9 suggests that this compound may trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Table 2: Caspases Activated by this compound in HepG2 Cells
| Caspase | Type | Role | Activation Status |
|---|---|---|---|
| Caspase-8 | Initiator | Extrinsic Pathway | Activated |
| Caspase-9 | Initiator | Intrinsic Pathway | Activated |
Consistent with the activation of the extrinsic apoptotic pathway, this compound has been shown to up-regulate the expression of the Fas death receptor and its cognate ligand, FasL. The interaction between Fas and FasL is a critical step in initiating the signaling cascade that leads to the activation of caspase-8 and subsequent apoptosis.
Proteomics serves as a crucial tool for the large-scale analysis of cellular mechanisms at the protein level, offering insights into cancer pathogenesis and biomarker discovery. nih.gov While comprehensive proteomic studies specifically detailing the global protein changes in response to this compound are not yet fully elucidated, the involvement of several key apoptosis-associated proteins, often identified in other proteomic cancer studies, can be contextualized.
Heterogeneous Nuclear Ribonucleoprotein A1 (HNRNPA1): HNRNPA1 is an RNA-binding protein whose functions in regulating the translation of anti-apoptotic mRNAs can be impaired by certain small molecules, leading to apoptosis. nih.gov Chemical proteomics has been used to identify HNRNPA1 as a direct target of other anti-cancer compounds. ntu.edu.twnih.gov
Vimentin (B1176767) (VIM): This cytoskeletal protein has been identified in proteomic analyses as a target in drug-induced apoptosis. nih.gov For example, the anti-cancer agent gambogic acid was found to induce cleavage of vimentin in HeLa cells, and overexpression of vimentin conferred some protection against the drug's cytotoxicity. nih.gov
Pyruvate (B1213749) Kinase Muscle (PKM): The M2 isoform of this glycolytic enzyme, PKM2, plays a significant role in tumor cell proliferation and also in the regulation of apoptosis. nih.gov Depletion of PKM2 can lead to increased apoptosis in multiple cancer cell lines, indicating its role in cell survival. nih.gov
Transgelin (TAGLN1): Transgelin is an actin-binding protein involved in cytoskeleton organization. Changes in cytoskeletal dynamics are a hallmark of apoptosis, and proteins like transgelin are often identified in proteomic screens of cancer and other diseases.
While these proteins are known to be centrally involved in the regulation and execution of apoptosis, further proteomic research is required to specifically map their expression and modification in response to this compound.
Involvement of Other Cell Death-Associated Proteins
While not directly participating in the core apoptotic machinery, several other proteins have been identified as key regulators in this compound-induced cancer cell death. In studies involving SKOV-3 ovarian cancer cells, treatment with 17βH-neriifolin led to the differential expression of several proteins. Among these, Piggybac Transposable Element Derived 5 (PGBD5), DENN/MADD Domain Containing 2D (DENND2D), and Formin-like 1 (FMNL1) were found to be down-regulated. universiteitleiden.nl These proteins are considered to be key regulatory proteins that assist in the regulation of other essential proteins involved in the process of cancer cell death. universiteitleiden.nl
The treatment of SKOV-3 cells with 17βH-neriifolin resulted in a notable decrease in the expression levels of these proteins. Specifically, the down-regulation folds were observed as 1.6 for PGBD5, 1.7 for DENND2D, and 1.9 for FMNL1. universiteitleiden.nl This alteration in the proteomic profile of the cancer cells highlights a broader impact of this compound beyond the direct activation of apoptotic pathways, suggesting a more complex mechanism of action involving a network of regulatory proteins.
| Protein | Full Name | Effect of this compound Treatment | Observed Down-regulation Fold |
|---|---|---|---|
| PGBD5 | Piggybac Transposable Element Derived 5 | Down-regulation | 1.6 |
| DENND2D | DENN/MADD Domain Containing 2D | Down-regulation | 1.7 |
| FMNL1 | Formin-like 1 | Down-regulation | 1.9 |
Autophagy Modulation
This compound has been shown to modulate the process of autophagy, a cellular mechanism for the degradation of dysfunctional components. This modulation occurs through specific interactions with key autophagy-related proteins.
Research indicates that this compound can target Beclin 1, a protein that has a central role in the initiation of autophagy. By interacting with Beclin 1, this compound can influence the formation of the autophagosome, a key structure in the autophagic process.
Further evidence of this compound's role in autophagy modulation is its ability to inhibit the formation of LC3-associated phagosomes. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a crucial protein in autophagy, and its association with phagosomes is a hallmark of this process. By inhibiting this step, this compound interferes with the autophagic flux.
Broader Cellular Signaling Network Interactions
Interleukin-8 (IL-8) Production: Cardiac glycosides have been associated with the inhibition of IL-8 production, a chemokine involved in inflammation and angiogenesis, both of which are crucial for tumor growth and metastasis. universiteitleiden.nl
TNF-α/NF-κB Pathway: The tumor necrosis factor-alpha (TNF-α)/nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates inflammation, cell survival, and proliferation. Inhibition of this pathway is a significant mechanism through which cardiac glycosides can exert their anticancer effects. universiteitleiden.nl
DNA Topoisomerase II: DNA Topoisomerase II is an essential enzyme involved in managing the topological state of DNA during replication and transcription. Certain cardiac glycosides have been shown to inhibit this enzyme, leading to DNA damage and cell death. universiteitleiden.nl
Src Kinase Pathway: In contrast to the inhibitory effects on other pathways, cardiac glycosides can lead to the activation of the Src kinase pathway. universiteitleiden.nl Src is a non-receptor tyrosine kinase that, upon activation, can trigger a cascade of downstream signaling events. This activation is a consequence of the binding of cardiac glycosides to the Na+/K+-ATPase, which then functions as a signal transducer. universiteitleiden.nl
| Signaling Pathway/Target | Reported Effect of Cardiac Glycosides |
|---|---|
| IL-8 Production | Inhibition |
| TNF-α/NF-κB Pathway | Inhibition |
| DNA Topoisomerase II | Inhibition |
| Src Kinase Pathway | Activation |
Preclinical Biological Activities
Antineoplastic and Cytotoxic Effects (in vitro studies)
Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines
Neriifolin has demonstrated significant anti-proliferative effects across a variety of human cancer cell lines in laboratory settings. The compound, specifically the 17βH-neriifolin isomer, has shown potent activity against breast (MCF-7, T47D), colorectal (HT-29), ovarian (A2780, SKOV-3), and skin (A375) cancer cells. Additional studies have confirmed its cytotoxic effects against cervical (HeLa), lung (A549), and prostate (DU145) cancer cell lines. Research has also indicated that 17β-neriifolin can suppress cell proliferation in the human acute myeloid leukemia (AML) cell line THP-1.
The mechanism of cell death induced by 17βH-neriifolin in these cancer cell lines has been identified as apoptosis.
Table 1: Cancer Cell Lines Inhibited by this compound
| Cell Line | Cancer Type |
|---|---|
| MCF-7 | Breast |
| T47D | Breast |
| HT-29 | Colorectal |
| A2780 | Ovarian |
| SKOV-3 | Ovarian |
| A375 | Skin (Melanoma) |
| HeLa | Cervical |
| A549 | Lung |
| DU145 | Prostate |
| THP-1 | Acute Myeloid Leukemia |
| HepG2 | Hepatocellular Carcinoma |
Cell Cycle Arrest Induction (e.g., S and G2/M phases)
Investigations into the cellular mechanisms of this compound's action have shown its ability to interfere with the cancer cell cycle. In studies involving human hepatocellular carcinoma (HepG2) cells, this compound was found to induce cell cycle arrest at the S and G2/M phases. nih.gov This disruption of the normal cell division process is a key component of its anticancer effect, ultimately leading to apoptosis. nih.gov
Dose-Dependent Efficacy Studies
The cytotoxic and apoptotic effects of this compound have been shown to be dose-dependent. In studies on the SKOV-3 ovarian cancer cell line, 17βH-neriifolin demonstrated a potent anticancer effect with a half-maximal inhibitory concentration (IC50) of 0.01 ± 0.001 μM. nih.gov The induction of apoptosis in SKOV-3 cells by 17βH-neriifolin was also observed to increase with higher concentrations of the compound. nih.govmdpi.com For instance, treatment at concentrations of 0.001, 0.01, and 0.1 μM resulted in a progressive increase in apoptotic cell death. nih.gov
Across various cell lines, including breast, colorectal, ovarian, and skin cancers, the IC50 values for 17βH-neriifolin ranged from 0.022 ± 0.0015 to 0.030 ± 0.0018 μM. researchgate.net In another study, IC50 values against cervical, lung, and prostate cancer cells were reported to be in the nanomolar range, from 5.3 to 16 nM. mdpi.com
Table 2: Dose-Dependent Efficacy of 17βH-Neriifolin
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| SKOV-3 | Ovarian | 0.01 ± 0.001 |
| Various | Breast, Colorectal, Ovarian, Skin | 0.022 to 0.030 |
| Various | Cervical, Lung, Prostate | 0.0053 to 0.016 |
Neuroprotective Efficacy (in vitro/ex vivo preclinical models)
Rescue of Cortical Neurons in Ischemic Models (e.g., Oxygen Glucose Deprivation (OGD))
This compound has demonstrated neuroprotective activity in ex vivo brain slice models designed to simulate ischemic stroke. nih.gov In a model using cortical brain slices subjected to transient Oxygen and Glucose Deprivation (OGD), this compound provided a significant, dose-dependent rescue of cortical pyramidal neurons that would have otherwise died due to the ischemic conditions. nih.govresearchgate.net This protective effect was observed when the compound was administered 30 minutes after the OGD insult. researchgate.net
Assessment of Neuroprotection with Delayed Administration
The therapeutic potential of this compound for delayed administration has also been evaluated. In the same OGD brain slice model, this compound showed considerable neuroprotective efficacy even when its application was delayed. nih.govresearchgate.net Notably, the compound provided as much, or even more, neuroprotection when administered with a delay of up to 6 hours after the ischemic event compared to immediate post-insult application. nih.govresearchgate.net This suggests a promising therapeutic window for its potential neuroprotective effects. nih.gov
Cardiotonic Activity (ex vivo models)
Ex vivo research on isolated rat hearts has elucidated the cardiotonic properties of this compound, demonstrating its ability to positively influence myocardial contractility.
Enhancement of Left Ventricular Contractility
In studies utilizing Langendorff-perfused isolated hearts from both normal and failing rat models, 17βH-neriifolin has been shown to enhance left ventricular contractility. This effect is observed through the measurement of various hemodynamic parameters. The administration of this compound leads to a notable increase in left ventricular developed pressure (LVDP) and the maximal rate of pressure rise (+dP/dtmax), key indicators of myocardial contractility. This positive inotropic action suggests a direct stimulatory effect on the heart muscle. researchgate.net
Concentration-Dependent Inotropic Effects
The positive inotropic effects of this compound are concentration-dependent. researchgate.net As the concentration of this compound administered to the isolated heart preparations increases, there is a corresponding increase in the force of contraction. This dose-response relationship is a critical characteristic of its pharmacological profile, indicating that the magnitude of the cardiotonic effect can be modulated by the amount of the compound present. researchgate.net Research has shown that this compound exhibits these effects in a manner that is similar to other known cardiac glycosides, which typically function by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells. researchgate.net
Table 1: Effects of this compound on Left Ventricular Function (ex vivo)
| Parameter | Observation | Implication |
|---|---|---|
| Left Ventricular Developed Pressure (LVDP) | Increased | Enhanced cardiac pump function |
| Maximal Rate of Pressure Rise (+dP/dtmax) | Increased | Improved speed and force of contraction |
| Response to Concentration | Effect increases with concentration | Demonstrates a clear dose-response relationship |
Insecticidal and Antifeedant Properties (in vivo/in vitro entomological studies)
This compound has demonstrated significant insecticidal and antifeedant activities against various agricultural pests, highlighting its potential as a plant-derived pesticide.
Larval Mortality and Growth Retardation
Laboratory studies have shown that this compound is toxic to the larval stages of certain insects. When incorporated into the diet of neonate codling moth (Laspeyresia pomonella) larvae at a concentration of 3 ppm, this compound caused over 70% mortality. oup.comoup.com In addition to direct mortality, the compound also retards the growth and development of the surviving larvae. oup.comoup.com It also acts as a contact toxicant, with applications greater than 50 mg/ml resulting in 100% mortality in young codling moth larvae. oup.comoup.com
Inhibition of Oviposition and Egg Hatch
The effects of this compound extend to subsequent generations of insects. For the codling moth, sublethal exposure to this compound resulted in decreased oviposition (egg-laying) and a reduction in the hatch rate of the eggs that were laid. oup.comoup.com This indicates that the compound interferes with the reproductive processes of the insect, which could contribute significantly to population control in an agricultural setting. oup.comoup.com
Evaluation of Feeding Deterrent Effects on Target Pests
This compound acts as a potent feeding deterrent against several key pest species. In laboratory and greenhouse experiments, it has been shown to protect plants from feeding damage. It was effective against the striped cucumber beetle (Acalymma vittatum), providing protection to cantaloupe plants for up to seven days. oup.comoup.com Furthermore, this compound demonstrated feeding deterrent activity against the Japanese beetle (Popillia japonica), protecting soybean foliage for five days. oup.comoup.com This antifeedant property prevents crop damage by making the treated plants unpalatable to the insects. oup.comoup.com
Table 2: Insecticidal and Antifeedant Activity of this compound on Various Pests
| Pest Species | Activity Type | Observed Effect |
|---|---|---|
| Codling Moth (Laspeyresia pomonella) | Larval Toxicity | >70% mortality at 3 ppm in diet. oup.comoup.com |
| Growth Inhibition | Retarded larval growth. oup.comoup.com | |
| Contact Toxicity | 100% mortality at >50 mg/ml. oup.comoup.com | |
| Reproductive Inhibition | Decreased oviposition and egg hatch. oup.comoup.com | |
| Striped Cucumber Beetle (Acalymma vittatum) | Feeding Deterrent | Protected cantaloupe plants for 7 days. oup.comoup.com |
| Japanese Beetle (Popillia japonica) | Feeding Deterrent | Protected soybeans for 5 days. oup.comoup.com |
Other Reported Preclinical Bioactivities
The cardiac glycoside this compound has been the subject of various preclinical studies to investigate its therapeutic potential beyond its well-known cardiotonic effects. These investigations have revealed a spectrum of other biological activities, including its ability to act as a molluscicide, its anti-inflammatory properties, and its immunomodulatory effects in experimental models of autoimmune diseases.
Molluscicidal Activity
This compound has demonstrated significant molluscicidal properties, indicating its potential as a natural pesticide for controlling snail populations that can act as intermediate hosts for parasites or as agricultural pests. A study focused on isolating molluscicidal compounds from Adenium obesum identified this compound as a potent agent against the land snail Monacha obstructa. The research established a median lethal dose (LD50) of 4.3 micrograms per gram of body weight for this compound, highlighting its efficacy. nih.gov
The broader class of cardiac glycosides, to which this compound belongs, has also been recognized for its molluscicidal effects. For instance, cardiac glycosides extracted from the fresh leaves of Nerium indicum were evaluated for their activity against the golden apple snail, Pomacea canaliculata. The study found that the lethal concentration (LC50) of these cardiac glycosides was time-dependent, with a 96-hour LC50 value of 3.71 mg/L. nih.gov This demonstrates that the molluscicidal activity is a characteristic feature of this class of compounds. The mechanism of toxicity is believed to involve the impairment of normal physiological metabolism in the snails. nih.gov
| Compound | Snail Species | Activity Metric | Value |
|---|---|---|---|
| This compound | Monacha obstructa | LD50 | 4.3 µg/g body weight |
| Cardiac Glycosides (from Nerium indicum) | Pomacea canaliculata | LC50 (96h) | 3.71 mg/L |
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are an area of growing research interest. The fundamental mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump in cells. wikipedia.orgcvpharmacology.com This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. cvpharmacology.com These ionic shifts can influence various cellular signaling pathways, including those involved in inflammation.
While direct studies on this compound's anti-inflammatory mechanism are emerging, the effects of other natural compounds on inflammatory pathways provide a basis for understanding its potential. Many polyphenolic and flavonoid compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines and other mediators of inflammation. For instance, the flavonoid Luteolin has been shown to block NF-κB activation and inhibit the production of pro-inflammatory genes and cytokines. mdpi.comnih.gov Similarly, Taxifolin has been found to prevent colitis by inhibiting the NF-κB signaling pathway. nih.gov Given that cardiac glycosides can influence cellular signaling, it is plausible that this compound's anti-inflammatory effects are mediated, at least in part, through the modulation of pathways like NF-κB.
Immunomodulatory Properties (e.g., Experimental Autoimmune Encephalomyelitis (EAE) amelioration)
This compound has shown promise in modulating the immune system, particularly in the context of autoimmune diseases. Its potential to ameliorate Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, is a key area of investigation. The pathogenesis of EAE involves a complex interplay of immune cells, including T cells and B cells, and the production of pro-inflammatory cytokines that lead to demyelination and neurodegeneration. frontiersin.orgimmunologyresearchjournal.com
The therapeutic mechanisms in EAE often involve the modulation of the immune response. For example, the drug Fingolimod, used to treat multiple sclerosis, functions by trapping lymphocytes in secondary lymphoid organs and inhibiting the expression of Th1 and Th17 cytokines. nih.gov It also reduces the levels of circulating pro-inflammatory cytokines like TNF and IL-27. nih.gov Furthermore, studies with other compounds in EAE models have highlighted the importance of targeting specific inflammatory pathways. For instance, Irisin has been shown to alleviate EAE progression by suppressing microglia activation through the NF-κB p65 signaling pathway. frontiersin.org
While the precise immunomodulatory mechanism of this compound in EAE is still under detailed investigation, its classification as a cardiac glycoside suggests it may influence immune cell function through the modulation of intracellular signaling pathways. The ability of compounds to reduce the production of key pro-inflammatory cytokines, such as TNF-α, is crucial in controlling the neuroinflammation characteristic of EAE. nih.gov The potential of this compound to interfere with these pathogenic immune responses underscores its promise as a novel immunomodulatory agent.
| Therapeutic Agent/Compound | Model | Observed Immunomodulatory Effect |
|---|---|---|
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of disease (mechanism under investigation) |
| Fingolimod | Multiple Sclerosis / EAE | Inhibits Th1 and Th17 cytokine expression; reduces circulating pro-inflammatory cytokines. nih.gov |
| Irisin | Experimental Autoimmune Encephalomyelitis (EAE) | Suppresses microglia activation via the NF-κB p65 pathway. frontiersin.org |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Potency Across Neriifolin Analogs and Derivatives
This compound is a cardenolide glycoside characterized by a steroidal core, an unsaturated lactone ring at the C-17 position, and a sugar moiety attached at the C-3 position. encyclopedia.pubamu.edu.az The biological activity of cardenolides is intricately linked to these structural components. The steroidal framework is considered the pharmacophoric core responsible for the biological activity, while the lactone ring at C-17 is also crucial for the characteristic cardiac action. amu.edu.aztci-thaijo.org Alterations to the lactone ring, such as splitting under alkaline conditions or hydrogenation, can lead to a loss of cardiac activity. amu.edu.az
Comparative Analysis with Related Cardenolides (e.g., Ouabain (B1677812), Digitoxin)
This compound is structurally related to other well-known cardenolides such as ouabain and digitoxin (B75463). researchgate.net These compounds share the basic cardenolide structure but differ in the hydroxylation pattern of the steroid core and the nature and number of attached sugar units. wikipedia.orguconn.eduwikipedia.org
Comparative studies highlight the influence of these structural differences on biological activity, particularly their potency in inhibiting the Na+/K+-ATPase and their effects in various biological systems. For example, the only structural difference between digoxin (B3395198) and digitoxin is a hydroxyl group at C-12 in digoxin, which influences its properties. uconn.edu Peruvoside (B190475), a cardiac glycoside derived from Thevetia neriifolia (also known as Thevetia peruviana), which is the source of this compound, has been shown to be more effective than both ouabain and digitoxin in inducing cell death in certain leukemia cell lines. sci-hub.se Specifically, peruvoside exhibited lower IC50 values compared to ouabain and digitoxin in K562 and KG1a cells. sci-hub.se
While all these cardenolides inhibit the Na+/K+-ATPase pump, leading to increased intracellular sodium and calcium levels and enhanced cardiac contractility, their relative potencies and specific cellular effects can vary due to their structural nuances. wikipedia.orgnih.govresearchgate.net Studies have also compared the antiviral activity of several cardiac glycosides, including this compound, ouabain, and digitoxin, against vaccinia virus, showing dose-dependent inhibition of viral spread with varying degrees of potency and cytotoxicity. nih.gov
Rational Design of this compound Derivatives and Hybrid Compounds for Enhanced Bioactivity
Rational design approaches aim to create this compound derivatives and hybrid compounds with improved bioactivity, selectivity, and potentially reduced toxicity. science.govnih.gov This involves making targeted structural modifications based on the understanding gained from SAR studies and the known interactions with biological targets, such as the Na+/K+-ATPase. gardp.orgwikipedia.orgnih.gov
Strategies include modifying the steroidal core, altering the lactone ring, or changing the sugar moiety. For example, structural modifications on steroids are known to generate potential lead compounds with superior bioactivity. sci-hub.seresearchgate.net Creating steroid hybrids by combining the steroid core with other pharmacologically active scaffolds, such as sugars or azoles, is a promising strategy to enhance efficacy and potentially overcome drug resistance. sci-hub.seresearchgate.net These hybrid molecules can exert activity through different mechanisms. researchgate.net
While specific examples of rationally designed this compound derivatives and their enhanced bioactivity are not extensively detailed in the provided search results, the general principles of rational drug design applied to cardiac glycosides involve leveraging SAR data to guide the synthesis of novel compounds with desired properties. nih.gov This can include optimizing the binding affinity to the Na+/K+-ATPase or exploring activity against other potential targets. wikipedia.orgnih.gov The development of new cardiotonic glycoside variants with improved in vivo properties and reduced toxicity is a key goal in this area. rsc.org
Data from studies on other compound classes, such as nitro-substituted chalcones and 5-oxopyrrolidine derivatives, illustrate how structural modifications and the introduction of specific functional groups can lead to enhanced biological potency against various targets. rjptonline.orgmdpi.com These examples from other fields highlight the potential of rational design in optimizing the biological activity of small molecules.
Advanced Analytical Methodologies for Neriifolin Research
Chromatographic Techniques
Chromatography is fundamental to the separation and purification of Neriifolin from plant extracts and other complex samples. Different chromatographic approaches offer varying degrees of resolution and are often coupled with selective detectors.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, offering high resolution and sensitivity. It is frequently employed for both qualitative and quantitative analysis. HPLC methods for cardiac glycosides, including this compound, often utilize reversed-phase columns and mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile. Detection is commonly achieved using UV-Visible spectrophotometry, although other detectors can also be employed.
Research has demonstrated the application of HPLC for the quantitative determination of this compound in plant materials. For instance, an HPLC method was developed for the analysis of cardiac glycosides in Thevetia neriifolia and T. thevetioides seeds. This method involved using a RP18 column with a gradient elution of water and methanol, detected at 220 nm. jofamericanscience.org
| Compound | Source (in vivo seeds) | Concentration (mg/g DW) - T. neriifolia | Concentration (mg/g DW) - T. thevetioides |
|---|---|---|---|
| Thevetin (B85951) B | Seeds | 0.19 | 0.99 |
| Digitoxigenin (B1670572) | Seeds | 0.11 | 0.15 |
| Peruvoside (B190475) | Seeds | 0.39 | 0.24 |
| This compound | Seeds | 0.25 | 0.39 |
Table 1: Quantitative determination of this compound and other cardiac glycosides in Thevetia seeds by HPLC. jofamericanscience.org
HPLC can also be coupled with mass spectrometry (HPLC-MS) for enhanced identification and structural information. scienceopen.com Enzymatic hydrolysis of thevetosides from Cascabela thevetioides seeds followed by HPLC-MS analysis has been used to identify monoglycosides, including this compound. scienceopen.com
Thin-Layer Chromatography (TLC) and its advanced form, High-Resolution Thin-Layer Chromatography (HPTLC), are valuable planar chromatographic techniques used in the analysis of plant extracts containing this compound. TLC is often used for preliminary screening and separation of compounds, while HPTLC offers improved resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analysis. longdom.org
TLC is a relevant method for the identification of cardiac glycosides in herbal drugs and plant extracts. researchgate.net HPTLC allows for the separation of complex mixtures and can be used for semi-quantitative comparison and quantitative analysis. clubdeccm.com While specific HPTLC methods solely focused on this compound quantification were not extensively detailed in the search results, HPTLC has been applied to the analysis of other compounds in plants containing this compound, such as the quantification of kaempferol (B1673270) in Euphorbia neriifolia. researchgate.netresearchgate.net This demonstrates the applicability of HPTLC for analyzing constituents in this compound-containing plant sources. The method for kaempferol involved using silica (B1680970) gel plates with a mobile phase of toluene:ethyl acetate (B1210297):formic acid (6:4:1 v/v/v) and densitometric analysis at 254 nm. researchgate.netresearchgate.net
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of this compound. When coupled with chromatography, it becomes a powerful tool for identification and characterization in complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the identification and characterization of this compound and related cardiac glycosides in various matrices, including plant extracts and biological samples. scienceopen.comboisestate.edunih.govebiotrade.comipb.ptmdpi.commdpi.com LC-MS provides high sensitivity and selectivity, allowing for the detection and identification of this compound even in low concentrations.
LC-MS methods have been developed for the analysis of cardiac glycosides in Cascabela thevetioides, leading to the identification of this compound. scienceopen.com Furthermore, LC-MS/MS methods have been established for the detection and quantification of this compound in human serum, which is important in forensic toxicology and clinical settings. ebiotrade.com One such method utilized solid phase extraction followed by LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions. ebiotrade.com
| Compound | Ionization Mode | Characteristic Ion Pair (m/z) |
|---|---|---|
| Cerberin (B1668401) | ESI+ | 577 → 431 |
| This compound | ESI+ | 577 → 373 |
| Tanghinin | ESI+ | 535 → 375 |
Table 2: Characteristic ion pairs for this compound and related cardiac glycosides in LC-MS/MS (ESI+) analysis. ebiotrade.com (Note: The source indicates the characteristic ion pair for this compound is 577->373, which might correspond to an adduct or fragment of this compound or a related compound with a similar m/z in that specific method. PubChem lists the monoisotopic mass of this compound (C30H46O8) as 534.3193 Da uni.lu). Another source lists this compound m/z as 535.3259 ± 2 ppm in UHPLC-HRMS/MS analysis nih.gov.)
Evaporative Light-Scattering Detection (ELSD) can be coupled with LC (LC-ELSD) and LC-MS (LC-MS-ELSD). ELSD is a universal detector that does not rely on the chromophoric properties of the analyte, making it suitable for detecting compounds like carbohydrates and lipids, which may be present alongside this compound in plant extracts. go-jsb.co.ukresearchgate.net this compound itself has been analyzed with a purity assay using LC/MS-ELSD. sigmaaldrich.comsigmaaldrich.com
Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements and fragmentation patterns, which are invaluable for the structural elucidation and comprehensive profiling of this compound and other compounds in complex samples. rsc.orgfrontiersin.orgrsc.org
Q-TOF MS/MS has been utilized to characterize the cardenolide profiles in Thevetia thevetioides seeds, including the identification of this compound. mdpi.com This technique allows for the detection of various glycosides and provides insights into their structures based on their fragmentation patterns. The analysis can reveal the presence of different adducts, such as ammonium (B1175870) and sodium adducts, which aid in compound identification. mdpi.com
The integration of HPTLC and Q-TOF MS/MS has been reported as a robust approach for characterizing non-volatile components in plant extracts. mdpi.com This hyphenated technique combines the separation power of HPTLC with the structural information provided by Q-TOF MS/MS.
Spectrophotometric Detection Methods
Spectrophotometric methods involve measuring the absorption of electromagnetic radiation by the analyte. While less specific than MS-based methods, spectrophotometric detection, particularly UV-Visible spectrophotometry, is commonly used in conjunction with HPLC for the analysis of this compound due to the presence of a chromophore in its structure (the butenolide ring). researchgate.net Quantification at a specific wavelength, such as 219 nm or 220 nm, is typical for cardiac glycosides. jofamericanscience.orgnih.gov
Direct spectrophotometric methods for this compound specifically were not prominently featured in the search results. However, a visible spectrophotometric method has been developed for the determination of cerberin (2-o-acetyl this compound), which is structurally related to this compound. japsonline.com This method is based on a color reaction of the cardenolide group with 3,5-dinitrosalicylic acid in alkaline medium, producing an orange-yellow complex with maximum absorbance at 370 nm. japsonline.com While this method is for cerberin, it illustrates the potential for developing similar colorimetric assays for this compound based on its cardenolide structure, although chromatographic separation coupled with spectrophotometric or other detectors is more common for selective this compound analysis in complex matrices.
Cell-Based Assays for Mechanistic Investigations
Cell-based assays are fundamental tools for evaluating the effects of compounds like this compound on living cells, providing insights into cytotoxicity, cell death mechanisms, and specific cellular processes.
Sulforhodamine B (SRB) Assay for Cell Viability
The Sulforhodamine B (SRB) assay is a colorimetric method widely used to assess cell viability and cytotoxicity by measuring cellular protein content. scispace.comwisdomlib.org It is a sensitive and adaptable assay suitable for high-throughput screening. scispace.com The SRB assay has been employed to evaluate the anticancer effects of 17βH-neriifolin on various cancer cell lines, including ovarian (SKOV-3, A2780), breast (MCF-7, T47D), colorectal (HT-29), and skin (A375) cancer cells. researchgate.netresearchgate.netnih.govsci-hub.se
Studies have shown that 17βH-neriifolin exhibits potent anticancer effects, with low IC50 values against these cell lines. For instance, 17βH-neriifolin demonstrated an IC50 value of 0.01 ± 0.001 μM against the SKOV-3 ovarian cancer cell line, indicating significant activity. iiarjournals.orgresearchgate.netnih.gov This activity was reported to be almost three times higher than that of paclitaxel (B517696) in SKOV-3 cells in one study. iiarjournals.org The IC50 values across the tested cancer cell lines ranged from 0.022 ± 0.0015 to 0.030 ± 0.0018 μM. researchgate.netresearchgate.netnih.gov
Here is a summary of IC50 values of 17βH-neriifolin against various cancer cell lines as determined by the SRB assay:
| Cell Line | IC50 (μM) | Reference |
| SKOV-3 | 0.01 ± 0.001 | iiarjournals.orgresearchgate.netnih.gov |
| MCF-7 | 0.022 ± 0.0015 | researchgate.netresearchgate.netnih.gov |
| T47D | 0.022 ± 0.0015 | researchgate.netresearchgate.netnih.gov |
| HT-29 | 0.030 ± 0.0018 | researchgate.netresearchgate.netnih.gov |
| A2780 | 0.022 ± 0.0015 | researchgate.netresearchgate.netnih.gov |
| A375 | 0.022 ± 0.0015 | researchgate.netresearchgate.netnih.gov |
Hoescht 33342 Assay for Apoptosis Morphology
The Hoescht 33342 assay is a fluorescence-based method used to visualize morphological changes in cell nuclei, particularly chromatin condensation and nuclear fragmentation, which are characteristic features of apoptosis. nih.govthermofisher.combrieflands.com This cell-permeant dye stains DNA and is useful for distinguishing condensed pycnotic nuclei in apoptotic cells. thermofisher.com
Research utilizing the Hoescht 33342 assay has indicated that 17βH-neriifolin induces apoptotic cell death in cancer cell lines. researchgate.netresearchgate.netnih.govresearchgate.net Morphological observations using this assay revealed typical apoptotic features in cells treated with 17βH-neriifolin. researchgate.netresearchgate.netnih.govresearchgate.net
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) Assay for DNA Fragmentation
The Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used technique to detect DNA fragmentation, a hallmark of apoptosis. researchgate.netsci-hub.semdpi.com This assay labels the 3'-OH ends of fragmented DNA, allowing for the visualization and quantification of cells undergoing apoptotic DNA degradation. iiarjournals.orgresearchgate.net
Studies employing the TUNEL assay have shown that 17βH-neriifolin causes apoptosis in a dose-dependent manner in SKOV-3 ovarian cancer cells. iiarjournals.orgresearchgate.netnih.govresearchgate.net Treated cells exhibited yellow fluorescence-stained nuclei, indicative of DNA fragmentation. iiarjournals.orgresearchgate.netresearchgate.net The percentage of apoptotic cells increased with increasing concentrations of 17βH-neriifolin. iiarjournals.org
Malachite Green Assay for Na+/K+-ATPase Activity
The Malachite Green assay is a colorimetric method used to measure the activity of ATPases, including Na+/K+-ATPase, by quantifying the release of inorganic phosphate (B84403) resulting from ATP hydrolysis. nih.govsigmaaldrich.com This assay is particularly relevant for studying cardiac glycosides like this compound, which are known inhibitors of Na+/K+-ATPase.
In vitro Malachite Green assays have demonstrated that 17βH-neriifolin inhibits Na+/K+-ATPase pumps. researchgate.netresearchgate.netnih.gov These findings suggest that the inhibition of this crucial ion pump is a potential mechanism underlying the biological effects of this compound. The assay has been used to assess the binding activities of 17βH-neriifolin on Na+/K+-ATPase, often with ouabain (B1677812) included for comparison. researchgate.netresearchgate.netnih.govdntb.gov.ua
Proteomics and Protein Profiling Techniques (e.g., Two-Dimensional Electrophoresis (2-DE))
Proteomics, particularly techniques like Two-Dimensional Electrophoresis (2-DE), are utilized to analyze the protein profiles of cells and identify changes in protein expression in response to treatments such as this compound exposure. 2-DE separates proteins based on two properties, typically isoelectric point and molecular mass, providing a comprehensive view of the cellular proteome. wikipedia.org
Proteomic analyses, including 2-DE, have been performed to investigate the mechanisms of cell death induced by 17βH-neriifolin in SKOV-3 ovarian cancer cells. iiarjournals.orgresearchgate.netnih.govresearchgate.net Differential analysis of 2-DE profiles from treated and untreated cells has led to the identification of proteins involved in the apoptotic pathway. iiarjournals.orgresearchgate.netnih.gov
Studies have identified several proteins that are differentially expressed following 17βH-neriifolin treatment. These include vimentin (B1176767) (VIM), pyruvate (B1213749) kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1), which were found to be involved in apoptosis. iiarjournals.orgresearchgate.netnih.gov Other proteins such as piggybac transposable element derived 5 (PGBD5), DENN/MADD domain containing 2D (DENND2D), and formin-like 1 (FMNL) have also been associated with 17βH-neriifolin-induced cell death in SKOV-3 cells. iiarjournals.orgresearchgate.netnih.gov
Here is a table summarizing some of the proteins identified as differentially expressed in SKOV-3 cells treated with 17βH-neriifolin:
| Protein Name | Abbreviation | Role/Association in this compound Treatment | Reference |
| Vimentin | VIM | Involved in apoptosis | iiarjournals.orgresearchgate.netnih.gov |
| Pyruvate kinase, muscle | PKM | Involved in apoptosis | iiarjournals.orgresearchgate.netnih.gov |
| Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | Involved in apoptosis | iiarjournals.orgresearchgate.netnih.gov |
| Transgelin | TAGLN1 | Involved in apoptosis | iiarjournals.orgresearchgate.netnih.gov |
| Piggybac transposable element derived 5 | PGBD5 | Associated with cell death | iiarjournals.orgresearchgate.netnih.gov |
| DENN/MADD domain containing 2D | DENND2D | Associated with cell death | iiarjournals.orgresearchgate.netnih.gov |
| Formin-like 1 | FMNL | Associated with cell death | iiarjournals.orgresearchgate.netnih.gov |
Computational and In Silico Approaches (e.g., Molecular Docking for receptor binding prediction)
Computational and in silico approaches, such as molecular docking, are valuable tools for predicting the interaction and binding affinity between a ligand (like this compound) and a receptor protein. openaccessjournals.com Molecular docking simulates the preferred orientation and binding mode of a molecule to its target, providing insights into potential mechanisms of action. openaccessjournals.com
Molecular docking studies have been employed in this compound research to predict its binding activities on targets like Na+/K+-ATPase. researchgate.netresearchgate.netnih.govdntb.gov.ua These studies aim to understand how this compound interacts with the enzyme at a molecular level. In silico studies, often combined with in vitro assays like the Malachite Green assay, have predicted the binding activities of 17βH-neriifolin on Na+/K+-ATPase. researchgate.netresearchgate.netnih.govdntb.gov.ua
Molecular docking studies have shown that 17βH-neriifolin is capable of binding to the α-subunit of Na+/K+-ATPase. researchgate.netnih.gov The binding energy of 17βH-neriifolin to the α-subunit has been reported to be -8.16 ± 0.74 kcal/mol, which is comparable to that of ouabain (-8.18 ± 0.48 kcal/mol), a known Na+/K+-ATPase inhibitor. researchgate.netnih.gov This suggests a similar binding interaction with the enzyme.
Ethnobotanical Context and Research Implications
Scientific Validation and Reassessment of Ethnomedicinal Claims
Recent scientific research has focused on validating the traditional uses of neriifolin-containing plants and exploring new applications. marketresearchintellect.com Pharmacological studies have investigated the biological activities of extracts and isolated compounds from these plants, including this compound. nih.govresearchgate.net
Studies on Thevetia peruviana have explored its potential in managing cancer, cardiovascular diseases, and autoimmune conditions, aligning with some traditional uses. marketresearchintellect.com Research has also indicated antioxidant properties in the ethanol (B145695) leaf extract of Thevetia neriifolia. humanjournals.com
For Euphorbia neriifolia, multiple pharmacological studies have demonstrated a wide range of bioactivities, validating some of its historical uses. nih.govjneonatalsurg.com These include hepatoprotective, immunomodulatory, wound-healing, analgesic, anti-inflammatory, antioxidant, antibacterial, anticancer, antidiabetic, and gastrointestinal protective qualities. nih.govjneonatalsurg.com Specifically, the anti-inflammatory and analgesic activity of the hydroalcoholic leaf extract has been attributed to the presence of flavonoids. biomedres.us Studies have also shown that E. neriifolia leaf extract possesses analgesic, anti-inflammatory, mild CNS depressant, wound healing, and immunostimulating activities. biomedres.us
This compound itself, isolated from Cerbera odollam, has shown potent anticancer activity against breast and ovarian cancer cell lines in in vitro studies. frim.gov.myresearchgate.net Research indicates it may have the same target sites in cells as tamoxifen, a known breast cancer drug. frim.gov.myresearchgate.net
While scientific studies are providing evidence supporting some traditional claims, further research is needed to fully understand the mechanisms of action and to validate many other ethnomedicinal uses through preclinical and clinical research. botanyjournals.comresearchgate.net
Here is a table summarizing some traditional uses and corresponding scientifically investigated activities of this compound-containing plants:
| Plant Species | Traditional Uses (Selected) | Scientifically Investigated Activities (Selected) |
| Thevetia peruviana | Cardiotonic, diuretic, treatment of fevers, ulcers, skin ailments, snake bites. ijpsr.comimpactfactor.org | Potential in managing cardiovascular diseases, antioxidant, antibacterial. humanjournals.commarketresearchintellect.comimpactfactor.org |
| Euphorbia neriifolia | Laxative, purgative, treatment of asthma, jaundice, tumors, inflammation, snake bites. nih.govoaji.net | Hepatoprotective, immunomodulatory, wound-healing, analgesic, anti-inflammatory, antioxidant, antibacterial, anticancer, antidiabetic. nih.govjneonatalsurg.com |
| Apocynum venetum | Calms the liver, soothes nerves, dissipates heat, promotes diuresis, sedative. nih.govresearchgate.net | Antihypertensive, cardiotonic, hepatoprotective, antioxidant, lipid-lowering, antidepressant, anxiolytic. nih.govresearchgate.net |
Bridging Traditional Knowledge with Modern Pharmacological Research to Identify Novel Research Avenues
Bridging traditional knowledge with modern pharmacological research is a crucial step in identifying novel research avenues for compounds like this compound. wjbphs.comfrontiersin.orgresearchgate.net Traditional medicine systems offer a vast repository of information on the potential therapeutic uses of plants that have been used for centuries. biomedres.usnih.gov This traditional knowledge can serve as a valuable starting point for modern scientific investigation, guiding the selection of plants and specific uses for pharmacological screening. frontiersin.orgresearchgate.netnih.gov
By scientifically validating ethnomedicinal claims, researchers can identify bioactive compounds responsible for the observed effects, such as this compound. researchgate.net This can lead to the discovery of new drug candidates and the development of evidence-based herbal medicines. researchgate.net The process involves phytochemical analysis to identify the chemical constituents, followed by in vitro and in vivo studies to evaluate their biological activities and elucidate their mechanisms of action. nih.govresearchgate.netresearchgate.net
Furthermore, understanding the traditional preparation methods and combinations with other plants can provide insights into potential synergistic effects and inform the development of new formulations. biomedres.usjneonatalsurg.com Integrating traditional knowledge with modern techniques, such as advanced isolation techniques and biological activity assays, can accelerate the discovery and development of novel therapeutics from natural sources. nih.govresearchgate.net
This interdisciplinary approach, which respects and integrates age-old wisdom with contemporary scientific methodologies, holds significant potential for uncovering the full therapeutic potential of this compound and other plant-derived compounds. frontiersin.orgresearchgate.net It can lead to the identification of new applications for known compounds or the discovery of entirely new bioactive molecules with therapeutic relevance. researchgate.netnih.gov
Q & A
Q. What is the primary molecular mechanism through which Neriifolin exerts its anticancer effects?
this compound inhibits Na+/K+-ATPase activity, disrupting ion homeostasis and triggering intracellular Ca²⁺ overload, which activates apoptosis via mitochondrial pathways . Additionally, it suppresses HOXA9-dependent gene expression in acute myeloid leukemia cells and induces G2/M cell cycle arrest in HepG2 liver cancer cells by modulating cyclin-dependent kinases (CDKs) and caspase-3/9 activation . Methodologically, researchers should validate these mechanisms using:
Q. Which experimental cell lines are most appropriate for studying this compound’s cytotoxic effects?
Commonly used models include:
- HepG2 (hepatocellular carcinoma): For studying cell cycle arrest and apoptosis via p53/p21 pathways .
- THP-1 (acute myeloid leukemia): To investigate HOXA9 suppression and caspase-dependent apoptosis .
- Primary neuronal cultures : For neurotoxicity assessments due to this compound’s CNS penetration .
Key considerations: - Select cell lines with endogenous Na+/K+-ATPase α-subunit isoforms sensitive to cardiac glycosides.
- Validate baseline ion flux profiles using fluorescent dyes (e.g., Fluo-4 for Ca²⁺) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 220 nm) and a mobile phase of acetonitrile/water (70:30 v/v) for purity assessments (95–99%) .
- LC-MS/MS : For trace-level quantification in plasma or tissue, employing MRM transitions (m/z 534.68 → 373.2) .
- Dose-response validation : Compare with structurally similar cardiac glycosides (e.g., Gitoxin, Strophanthidin) to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s biphasic effects on Na+/K+-ATPase activity?
Contradictory data may arise due to:
- Concentration-dependent effects : Low doses (nmol/L) may enhance ATPase activity via allosteric modulation, while higher doses (μmol/L) inhibit it .
- Isoform specificity : Differential effects on α1 (ubiquitous) vs. α3 (neuronal) ATPase subunits.
Methodological solutions : - Use isoform-specific siRNA knockdown models to isolate target effects.
- Employ patch-clamp electrophysiology to measure real-time ion flux changes .
Q. What strategies optimize in vivo models for studying this compound’s neuroprotective vs. neurotoxic effects?
- Experimental autoimmune encephalomyelitis (EAE) models : To assess this compound’s suppression of LC3-associated phagocytosis in neuroinflammation .
- Dose-ranging studies : Start with 0.1–1 mg/kg (IP) in rodents, monitoring CNS penetration via cerebrospinal fluid (CSF) sampling.
- Behavioral endpoints : Combine rotarod tests (motor function) with histopathology (Beclin1/LC3-II immunohistochemistry) .
Q. How should researchers address discrepancies in this compound’s IC₅₀ values across cancer types?
Variability may stem from:
- Cell line heterogeneity : Differences in ATPase expression or drug efflux pumps (e.g., P-glycoprotein).
- Assay conditions : Serum-free vs. serum-containing media alter drug bioavailability.
Recommendations : - Normalize IC₅₀ values to ATPase activity baselines in each cell line.
- Perform combinatorial screens with P-gp inhibitors (e.g., verapamil) to assess resistance mechanisms .
Q. What multi-omics approaches can elucidate this compound’s off-target effects?
- Transcriptomics : RNA-seq to identify HOXA9-independent pathways (e.g., Wnt/β-catenin).
- Proteomics : SILAC labeling to quantify changes in autophagy regulators (Beclin1, ATG5) .
- Metabolomics : NMR-based profiling of ATP/ADP ratios and mitochondrial TCA cycle intermediates .
Data Analysis and Reporting Guidelines
- Contradiction analysis : Apply the "principal contradiction" framework to distinguish dominant mechanisms (e.g., apoptosis vs. autophagy) using dose/time-course experiments .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (Cohen’s d) for translational relevance .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
